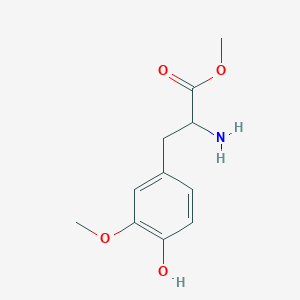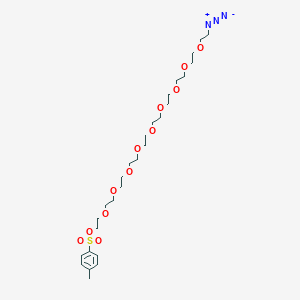
(3-Cyclopropyl-4-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclopropyl-4-fluorophenyl)methanol is an organic compound with the molecular formula C10H11FO It consists of a cyclopropyl group, a fluorophenyl group, and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-4-fluorophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropyl bromide and 4-fluorobenzaldehyde.
Grignard Reaction: Cyclopropylmagnesium bromide is prepared by reacting cyclopropyl bromide with magnesium in anhydrous ether. This Grignard reagent is then reacted with 4-fluorobenzaldehyde to form the corresponding alcohol.
Hydrolysis: The intermediate product is hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Purification: Employing techniques like distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyclopropyl-4-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like halides or amines under appropriate conditions.
Major Products
Oxidation: (3-Cyclopropyl-4-fluorophenyl)ketone.
Reduction: (3-Cyclopropyl-4-fluorophenyl)hydrocarbon.
Substitution: Products depend on the nucleophile used, such as (3-Cyclopropyl-4-fluorophenyl)halide or (3-Cyclopropyl-4-fluorophenyl)amine.
Aplicaciones Científicas De Investigación
(3-Cyclopropyl-4-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Cyclopropyl-4-fluorophenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Cyclopropyl-4-chlorophenyl)methanol
- (3-Cyclopropyl-4-bromophenyl)methanol
- (3-Cyclopropyl-4-methylphenyl)methanol
Uniqueness
(3-Cyclopropyl-4-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H11FO |
|---|---|
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
(3-cyclopropyl-4-fluorophenyl)methanol |
InChI |
InChI=1S/C10H11FO/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-5,8,12H,2-3,6H2 |
Clave InChI |
RDNIMTDGEIZOOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=CC(=C2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine](/img/structure/B12094193.png)








![benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12094253.png)


